1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]
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Overview
Description
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two 3-(2-chloroethanesulfonyl)propan-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] typically involves the reaction of piperazine with 3-(2-chloroethanesulfonyl)propan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis-amino derivative, while oxidation can produce sulfonic acid derivatives.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] exerts its effects involves the interaction of its sulfonyl groups with target molecules. These interactions can lead to the modification of biological pathways, such as enzyme inhibition or receptor binding. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the sulfonyl groups, which can affect its reactivity and applications.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one):
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is unique due to the presence of both the piperazine ring and the sulfonyl groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
63210-39-9 |
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Molecular Formula |
C14H24Cl2N2O6S2 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-(2-chloroethylsulfonyl)-1-[4-[3-(2-chloroethylsulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H24Cl2N2O6S2/c15-3-11-25(21,22)9-1-13(19)17-5-7-18(8-6-17)14(20)2-10-26(23,24)12-4-16/h1-12H2 |
InChI Key |
DELOVTHQNCKHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)CCCl)C(=O)CCS(=O)(=O)CCCl |
Origin of Product |
United States |
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